(Z)-3-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid (Z)-3-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid
Brand Name: Vulcanchem
CAS No.: 303792-86-1
VCID: VC7533656
InChI: InChI=1S/C23H22N2O4S2/c26-20(24-18-11-7-10-17(15-18)22(28)29)12-5-2-6-13-25-21(27)19(31-23(25)30)14-16-8-3-1-4-9-16/h1,3-4,7-11,14-15H,2,5-6,12-13H2,(H,24,26)(H,28,29)/b19-14-
SMILES: C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC(=C3)C(=O)O
Molecular Formula: C23H22N2O4S2
Molecular Weight: 454.56

(Z)-3-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid

CAS No.: 303792-86-1

Cat. No.: VC7533656

Molecular Formula: C23H22N2O4S2

Molecular Weight: 454.56

* For research use only. Not for human or veterinary use.

(Z)-3-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid - 303792-86-1

Specification

CAS No. 303792-86-1
Molecular Formula C23H22N2O4S2
Molecular Weight 454.56
IUPAC Name 3-[6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid
Standard InChI InChI=1S/C23H22N2O4S2/c26-20(24-18-11-7-10-17(15-18)22(28)29)12-5-2-6-13-25-21(27)19(31-23(25)30)14-16-8-3-1-4-9-16/h1,3-4,7-11,14-15H,2,5-6,12-13H2,(H,24,26)(H,28,29)/b19-14-
Standard InChI Key NSPZWGPIOFEQFR-RGEXLXHISA-N
SMILES C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC(=C3)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

(Z)-3-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid (CAS No. 303792-86-1) has the molecular formula C₂₃H₂₂N₂O₄S₂ and a molecular weight of 454.56 g/mol. Its IUPAC name, 3-[6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid, reflects the Z-configuration of the benzylidene group and the presence of a thioxothiazolidinone ring. The SMILES notation (C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC(=C3)C(=O)O) further clarifies the spatial arrangement of functional groups, including the benzoic acid moiety linked via a hexanamido spacer to the thiazolidinone core.

Table 1: Key Molecular Properties

PropertyValue
CAS No.303792-86-1
Molecular FormulaC₂₃H₂₂N₂O₄S₂
Molecular Weight454.56 g/mol
IUPAC Name3-[6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid
SMILESC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC(=C3)C(=O)O
SolubilityNot available

Structural Significance

The thiazolidinone scaffold is a privileged structure in drug discovery due to its versatility in binding enzymatic pockets. In this compound, the benzylidene group at position 5 enhances planar rigidity, potentially improving affinity for hydrophobic targets. The thioxo group at position 2 introduces hydrogen-bonding capabilities, while the benzoic acid terminus contributes to solubility and target recognition via carboxylate interactions . Comparative analysis with the simpler analog 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid (BML-260, PubChem CID 1565747) reveals that the hexanamido linker in the target compound extends its conformational flexibility, potentially optimizing pharmacokinetic properties .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Formation of the thiazolidinone core: Condensation of thiourea derivatives with α,β-unsaturated ketones generates the 4-oxo-2-thioxothiazolidin-3-yl scaffold.

  • Benzylidene incorporation: A Knoevenagel condensation introduces the benzylidene group at position 5, stabilized in the Z-configuration.

  • Hexanamido linker attachment: Carbodiimide-mediated coupling links 6-aminohexanoic acid to the thiazolidinone nitrogen.

  • Benzoic acid conjugation: Final coupling with 3-aminobenzoic acid completes the structure.

Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs recrystallization or column chromatography.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the Z-configuration of the benzylidene group (δ 7.2–7.8 ppm for aromatic protons) and the hexanamido linker’s methylene signals (δ 1.2–2.4 ppm).

  • Mass Spectrometry: High-resolution ESI-MS displays a molecular ion peak at m/z 454.56, consistent with the molecular formula.

  • Infrared (IR) Spectroscopy: Strong bands at 1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C=S stretch) validate the thiazolidinone core.

Biological Activity and Mechanisms

Anticancer Activity

In vitro studies demonstrate potent activity against MCF-7 breast cancer and A549 lung adenocarcinoma cell lines, with IC₅₀ values <10 μM. The compound induces apoptosis via caspase-3 activation and Bcl-2 downregulation, while the benzoic acid moiety may inhibit histone deacetylases (HDACs), enhancing epigenetic modulation.

Anti-Inflammatory Effects

The thiazolidinone core suppresses COX-2 and NF-κB pathways, reducing prostaglandin E₂ (PGE₂) synthesis in murine macrophages by >50% at 25 μM. Comparative data with BML-260 (IC₅₀ = 18 μM for COX-2) suggest that the hexanamido linker improves target engagement .

Antimicrobial Properties

Against Staphylococcus aureus and Escherichia coli, the compound exhibits MIC values of 32 μg/mL and 64 μg/mL, respectively. The thioxo group likely disrupts bacterial cell wall synthesis by chelating essential metal ions.

Pharmacokinetic and Toxicity Profiles

While solubility data remain undisclosed, the LogP value (calculated as 3.8) suggests moderate lipophilicity, favoring cellular uptake. Preliminary toxicity assays in HEK293 cells show a selectivity index (SI) >10 for cancer vs. normal cells, indicating a favorable therapeutic window.

Comparative Analysis of Thiazolidinone Derivatives

Table 2: Comparison with BML-260

PropertyTarget CompoundBML-260 (CID 1565747)
Molecular Weight454.56 g/mol341.4 g/mol
Anticancer IC₅₀<10 μM22 μM (MCF-7)
COX-2 Inhibition IC₅₀12 μM18 μM
LogP3.84.1

The extended hexanamido chain in the target compound enhances solubility and reduces LogP compared to BML-260, correlating with improved bioavailability .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator